REACTION_SMILES
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[CH3:13][N:14]1[CH2:15][CH2:16][N:17]([CH2:20][CH2:21][OH:22])[CH2:18][CH2:19]1.[CH3:30][CH2:31][O:32][C:33](=[O:34])[CH3:35].[F:1][c:2]1[cH:3][c:4]([O:11][CH3:12])[c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1.[H-:23].[Na+:24].[O:25]=[CH:26][N:27]([CH3:28])[CH3:29]>>[c:2]1([O:22][CH2:21][CH2:20][N:17]2[CH2:16][CH2:15][N:14]([CH3:13])[CH2:19][CH2:18]2)[cH:3][c:4]([O:11][CH3:12])[c:5]([N+:8](=[O:9])[O-:10])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN1CCN(CCO)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(F)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1cc(OCCN2CCN(C)CC2)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |